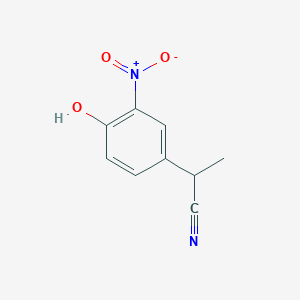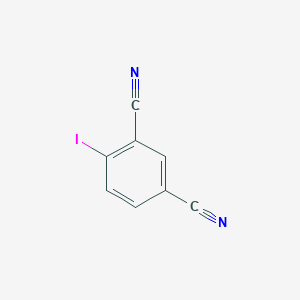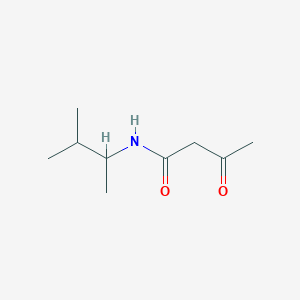
N-(1,2-dimethylpropyl)-3-oxoButanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1,2-dimethylpropyl)-3-oxoButanamide is an organic compound with a unique structure that includes both an amide and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dimethylpropyl)-3-oxoButanamide typically involves the reaction of 3-methylbutan-2-amine with 3-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(1,2-dimethylpropyl)-3-oxoButanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(1,2-dimethylpropyl)-3-oxoButanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1,2-dimethylpropyl)-3-oxoButanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar alkyl chain but different functional groups.
N-(3-methylbutan-2-yl)oxolane-2-carboxamide: A compound with a similar amide structure but different substituents.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
N-(1,2-dimethylpropyl)-3-oxoButanamide is unique due to its combination of an amide and a ketone functional group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
N-(3-methylbutan-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(4)10-9(12)5-7(3)11/h6,8H,5H2,1-4H3,(H,10,12) |
InChIキー |
LOXJHFDFYODODH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC(=O)CC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
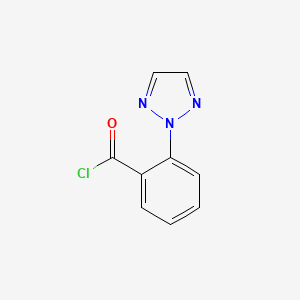
![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)

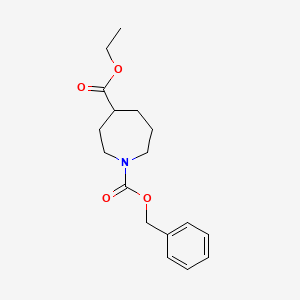
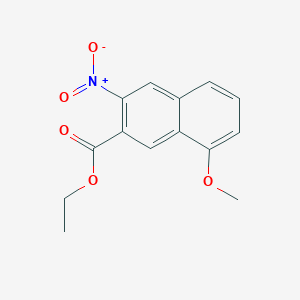
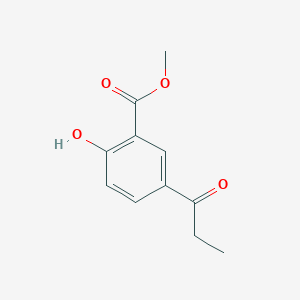

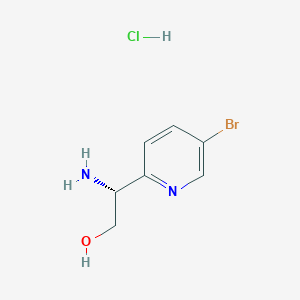

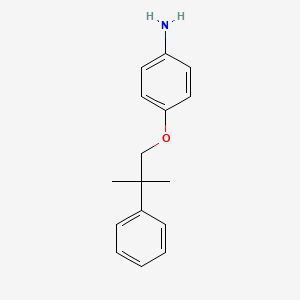
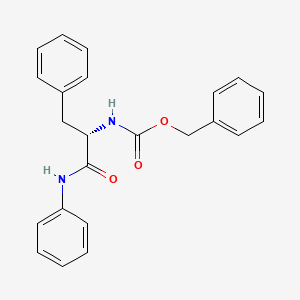
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
